4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Overview
Description
“4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” is a chemical compound with the molecular formula C12H13BrN4O . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,2-dimethoxyethane and water at 20℃ for 2 - 24h . The resulting mixture is then heated at reflux for 2-24 h. The reaction is then cooled to ambient temperature and extracted with ethyl acetate. The residue from the organic extracts is purified by flash chromatography on silica gel eluting with increasingly polar gradient of ethyl acetate in hexanes to afford the desired compound .Molecular Structure Analysis
The molecular structure of “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” include its synthesis from a cinnoline-halide . Further reactions can lead to the formation of different compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” include a molecular weight of 309.16 . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Synthesis of Pteridine Derivatives : This compound is used in converting 2-aminopyrazine-3-carboxamide into various pteridine derivatives, which have potential applications in medicinal chemistry (Albert, 1979).
Antiproliferative Activity : It exhibits potential antiproliferative activity in human leukemia cells, indicating its potential use in cancer research (Howell et al., 2012).
Novel Ring Systems Synthesis : Cyclization of this compound gives novel ring systems like benzopyrano[3,2-e]-1,4-diazepine, useful in chemical synthesis and drug design (Bevan et al., 1986).
Antimicrobial Activities : The compound has shown promising antimicrobial activities against pathogens like Staphylococcus aureus and Candida albicans, with selective action and minimal impact on human keratinocyte viability (Pokhodylo et al., 2021).
PARP-1 Inhibitors : Quotine-8-carboxamides, a class including this compound, are new poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors with potential therapeutic activities (Lord et al., 2009).
DNA Binding Agents : It is used in the synthesis of new furan-based DNA binding agents, contributing to the development of novel therapeutic molecules (Wolter et al., 2009).
Receptor Modulators : The compound is involved in the synthesis of molecules like AZD7325, a selective GABAA receptor modulator intended for treating anxiety disorders (Gu et al., 2018).
properties
IUPAC Name |
4-amino-8-bromo-N-propylcinnoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-2-6-15-12(18)11-9(14)7-4-3-5-8(13)10(7)16-17-11/h3-5H,2,6H2,1H3,(H2,14,16)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJGJCJYUOVPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554321 | |
Record name | 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
CAS RN |
107346-32-7 | |
Record name | 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-8-bromo-N-propyl-3-cinnolinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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